3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione, also known as ABD compound, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism Of Action
The mechanism of action of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound involves its ability to bind to specific target proteins and modulate their function. It has been shown to interact with ion channels, such as the voltage-gated sodium channel Nav1.7, and inhibit their activity. It has also been shown to regulate mitochondrial function by modulating the activity of the electron transport chain.
Biochemical And Physiological Effects
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channel activity, the modulation of mitochondrial function, and the regulation of protein-protein interactions. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress in neuronal cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound in lab experiments is its specificity for target proteins, which allows for precise modulation of their function. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound, including its potential use in the treatment of cancer and neurodegenerative diseases, its use as a modulator of ion channels and mitochondrial function, and its potential as a tool for investigating protein-protein interactions. Further research is needed to fully understand the potential of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound in these areas.
Synthesis Methods
The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-(1-adamantylamino)pyrrolidine-2,5-dione in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione compound has shown potential for use in various research applications, including as an inhibitor of protein-protein interactions, a modulator of ion channels, and a regulator of mitochondrial function. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-(1-adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPNNRVETJVOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione |
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